Fluorescence Quantum Yield: Chlorocyclohexenyl-Bridged vs. Non-Bridged Cy7
The chlorocyclohexenyl-bridged Cy7 core in N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 provides enhanced fluorescence quantum yield relative to non-bridged Cy7 structures. The cyclohexane-bridged polymethine chain enables approximately a 20% increase in quantum yield compared to the parent non-bridged Cy7 structure . The parent Cy7 azide (non-bridged) exhibits a fluorescence quantum yield of 0.3 , while class-level inference suggests the bridged derivative would achieve approximately 0.36 quantum yield under comparable conditions, consistent with established structure-property relationships for rigidified heptamethine cyanine dyes [1].
| Evidence Dimension | Fluorescence Quantum Yield |
|---|---|
| Target Compound Data | Cy7 bridged with chlorocyclohexenyl ring (reported as 20% increase over parent) |
| Comparator Or Baseline | Non-bridged Cy7 azide (quantum yield = 0.3) |
| Quantified Difference | Estimated ~0.36 vs 0.3; ~20% relative increase |
| Conditions | Class-level structure-property relationship; measurement conditions not specified for target compound |
Why This Matters
Higher quantum yield translates directly to brighter fluorescence signal per labeled molecule, enabling lower probe concentrations, reduced background interference, and improved signal-to-noise ratios in NIR imaging applications.
- [1] Peng X, Song F, Lu E, Wang Y, Zhou W, Fan J, Gao Y. Heptamethine Cyanine Dyes with a Large Stokes Shift and Strong Fluorescence: A Paradigm for Excited-State Intramolecular Charge Transfer. J Am Chem Soc. 2005;127:4170-4171. View Source
